molecular formula C9H13ClN2 B580514 3-(Pyrrolidin-3-yl)pyridine hydrochloride CAS No. 1373253-17-8

3-(Pyrrolidin-3-yl)pyridine hydrochloride

Cat. No.: B580514
CAS No.: 1373253-17-8
M. Wt: 184.667
InChI Key: PIEFWEDYWCFKTF-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a pyrrolidine ring at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)pyridine hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and solvents to facilitate the cyclization and subsequent attachment of the pyrrolidine ring to the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce reduced pyridine or pyrrolidine derivatives .

Scientific Research Applications

3-(Pyrrolidin-3-yl)pyridine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolidin-3-yl)pyridine hydrochloride is unique due to the combination of the pyrrolidine and pyridine rings, which can confer distinct biological activities and chemical reactivity. This dual-ring structure allows for versatile interactions with molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-pyrrolidin-3-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;/h1-2,4,6,9,11H,3,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEFWEDYWCFKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719247
Record name 3-(Pyrrolidin-3-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373253-17-8
Record name 3-(Pyrrolidin-3-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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